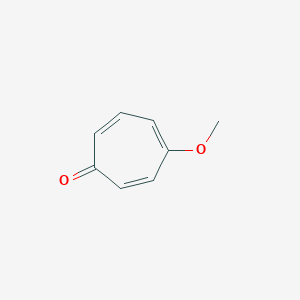

4-Methoxytropone

Description

Structure

3D Structure

Properties

CAS No. |

6621-70-1 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

4-methoxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(9)5-6-8/h2-6H,1H3 |

InChI Key |

UQLSPWHCKGKXLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxytropone and Its Precursors

Classical Approaches to Tropone (B1200060) Ring Systems with Methoxy (B1213986) Substitution

Traditional methods for constructing the methoxy-substituted tropone core often rely on photochemical transformations or the derivatization of tropolone (B20159) precursors. These routes have been foundational in the exploration of troponoid chemistry.

A notable pathway to 4-methoxytropone involves the sensitized photooxidation of 7-methoxycycloheptatriene. In this method, the starting cycloheptatriene (B165957) undergoes a photosensitized reaction with singlet oxygen to yield a [4+2] cycloadduct, an endoperoxide. This intermediate is not typically isolated but is subjected to thermal isomerization. Subsequent treatment of the isomerized product with alumina (B75360) facilitates an elimination reaction, ultimately affording 4-methoxytropone. This multi-step process leverages the reactivity of the cycloheptatriene system to introduce the necessary oxygen functionality and establish the aromatic tropone ring.

| Starting Material | Key Reagents | Intermediate | Product |

| 7-Methoxycycloheptatriene | 1. Sensitizer, O₂, hν; 2. Heat (Δ); 3. Alumina | Endoperoxide ([4+2] cycloadduct) | 4-Methoxytropone |

An elegant and effective strategy for constructing the seven-membered tropone ring is through the photoinduced ring expansion of a five-membered precursor. Specifically, 4-methoxytropone can be synthesized starting from 3-methoxycyclopent-2-en-1-one. This reaction proceeds via a photoinduced [2+2] cycloaddition with acetylene (B1199291). The irradiation of the cyclopentenone derivative in the presence of excess acetylene yields an intermediate, 5-methoxycyclohepta-2,4-dien-1-one. This bicyclic adduct is then subjected to oxidation, typically using selenium dioxide (SeO₂), which introduces the final double bond to form the aromatic tropone system, yielding 4-methoxytropone. nih.gov This method provides a direct two-carbon ring expansion to access the cycloheptadienone (B157435) core, which is a direct precursor to the target tropone. nih.gov

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 3-Methoxycyclopent-2-en-1-one | Acetylene, hν | 5-Methoxycyclohepta-2,4-dien-1-one | Selenium Dioxide (SeO₂) | 4-Methoxytropone |

The conversion of a tropolone derivative into 4-methoxytropone is a straightforward functional group transformation. The direct precursor for this synthesis is 4-hydroxytropone, also known as γ-tropolone. The hydroxyl group of 4-hydroxytropone, being phenolic in character, can be readily converted to a methyl ether using standard methylating agents.

Diazomethane (B1218177) (CH₂N₂) is a classical and highly efficient reagent for this purpose. nih.govcaltech.edu The reaction involves treating 4-hydroxytropone with an ethereal solution of diazomethane. The acidic proton of the hydroxyl group is abstracted, and the substrate is methylated to form the corresponding methyl ether, 4-methoxytropone, with nitrogen gas as the only byproduct. nih.gov While effective, diazomethane is toxic and potentially explosive, requiring careful handling. nih.govspringernature.comresearchgate.net Alternative, safer methylating agents like trimethylsilyldiazomethane (B103560) or dimethyl sulfate (B86663) with a base can also be employed for this transformation. researchgate.net

| Precursor | Methylating Agent | Product | Byproduct |

| 4-Hydroxytropone (γ-Tropolone) | Diazomethane (CH₂N₂) | 4-Methoxytropone | Nitrogen (N₂) |

Advanced Synthetic Transformations Leading to 4-Methoxytropone

Modern synthetic chemistry offers more complex and often more versatile routes to troponoid structures, including cycloaddition reactions and strategic functionalization of pre-formed rings. These methods provide alternative entries to the 4-methoxytropone scaffold and allow for greater control over substitution patterns.

4-Methoxytropone can be synthesized by the functionalization of a pre-existing tropone ring. One logical approach is the nucleophilic aromatic substitution of a tropone derivative bearing a suitable leaving group at the 4-position. For instance, a 4-halotropone, such as 4-bromotropone or 4-chlorotropone, can serve as an excellent precursor.

The reaction involves treating the 4-halotropone with a source of methoxide (B1231860), typically sodium methoxide (NaOMe) in methanol. The methoxide ion acts as a nucleophile, attacking the electron-deficient C4 position of the tropone ring and displacing the halide ion to yield 4-methoxytropone. The reactivity of the tropone system towards nucleophilic attack makes this a viable synthetic strategy. nih.govresearchgate.netbohrium.com

Another advanced method involves the Friedel-Crafts acylation of a tricarbonyl(tropone)iron complex, which can be used to introduce functional groups that can subsequently be converted to or facilitate the introduction of a methoxy group. nih.gov

Novel synthetic protocols, particularly those involving cycloaddition reactions, have significantly expanded the toolkit for assembling the tropone skeleton. nih.gov Intermolecular [5+2] cycloadditions using oxidopyrylium ion intermediates are particularly powerful. researchgate.net For example, oxidopyrylium ylides derived from precursors like kojic acid can react with alkynes. The resulting oxabicyclic intermediates can then be rearranged under acidic conditions (e.g., triflic acid) to generate methoxytropolone structures. nih.gov The specific substitution pattern on the pyrone and alkyne precursors dictates the regiochemical outcome of the final tropolone product. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Methoxytropone

Cycloaddition Reactions

Cycloaddition reactions, particularly the [4+2] or Diels-Alder reaction, are powerful tools in organic synthesis for the formation of cyclic compounds. The behavior of tropone (B1200060) systems in these reactions is of significant interest due to their unique electronic and structural properties.

Diels-Alder Reactivity with Carbon Allotropes (e.g., Fullerene C60)

While the Diels-Alder reaction is a well-established method for the functionalization of carbon allotropes like Buckminsterfullerene (C60), specific studies detailing the direct [4+2] cycloaddition of 4-methoxytropone with C60 were not prominent in the surveyed research. However, the general principles of such reactions can be inferred from the known reactivity of both tropone systems and fullerenes.

On the other hand, tropone itself is generally considered an unreactive diene in normal-electron-demand Diels-Alder reactions. nih.gov Its aromatic character can be a barrier to engaging in such cycloadditions. However, the reactivity of tropone derivatives can be significantly different and subject to catalyst control. For instance, nickel-catalyzed reactions can induce C-C bond cleavage and ring contraction in tropone derivatives rather than cycloaddition. nih.gov

Mechanistic Investigations of [4+2] Cycloadditions

The mechanism of the [4+2] cycloaddition, or Diels-Alder reaction, has been a subject of extensive study. For a long time, the reaction was considered to proceed exclusively through a concerted, one-step mechanism, which implies a high degree of stereospecificity. mdpi.com In this model, the new sigma bonds are formed simultaneously as the pi bonds of the diene and dienophile are broken. mdpi.com

However, more recent research has revealed that the mechanism is more nuanced. Multi-step pathways involving zwitterionic or diradical intermediates have been proposed for a number of [4+2] cycloaddition reactions. mdpi.com The polarity of the reaction, influenced by the electronic nature of the diene and dienophile, can determine whether the mechanism is concerted or stepwise. mdpi.com For example, DFT calculations on the reaction between 1-methoxy-3-trimethylsilyloxy-buta-1,3-diene and 3-nitropyridine suggest the formation of zwitterionic intermediates. mdpi.com Enzyme-catalyzed [4+2] cycloadditions, such as a key step in the biosynthesis of Spinosyn A, provide examples of how catalysis can facilitate these reactions, potentially through a single transition state. nih.govnih.gov

Nucleophilic Substitution Reactions on Methoxytropone Derivatives

Nucleophilic substitution reactions on methoxytropone derivatives are pivotal for the synthesis of substituted azulenes, which are non-benzenoid aromatic compounds with interesting photophysical properties. semanticscholar.org The regioselectivity of these reactions is highly dependent on the structure of the methoxytropone, the nature of the nucleophile, and the base employed.

Normal Nucleophilic Attack Pathways (e.g., at C-2)

In unsubstituted 2-methoxytropone, the reaction with nucleophiles like cyanoacetate enolate typically proceeds via a "normal" pathway. mdpi.comsemanticscholar.org This involves the nucleophilic attack at the C-2 position, which is ipso to the methoxy (B1213986) leaving group. This pathway is the electronically favored route in the absence of significant steric hindrance.

Abnormal Nucleophilic Substitution Phenomena and Steric Guidance (e.g., at C-7)

A fascinating deviation from the normal pathway is observed in 3-substituted 2-methoxytropones. When a substituent is present at the C-3 position, it can sterically hinder the approach of the nucleophile to the C-2 position. mdpi.comsemanticscholar.org This steric hindrance can redirect the nucleophilic attack to the C-7 position, a phenomenon termed "abnormal nucleophilic substitution". semanticscholar.org This steric-guided addition at the C-7 center provides a synthetic strategy to regioselectively access 5-substituted azulene (B44059) derivatives, which are otherwise difficult to prepare. semanticscholar.orgnih.gov

Influence of Nucleophile and Base on Reaction Regioselectivity

The outcome of the nucleophilic substitution on 3-substituted 2-methoxytropones is a delicate interplay between the nucleophile and the base used in the reaction. nih.gov The size of the nucleophile plays a crucial role in determining the reaction pathway.

Bulky Nucleophiles : With larger, bulkier nucleophiles such as ethyl cyanoacetate or methyl cyanoacetate, the reaction consistently proceeds via the abnormal nucleophilic substitution pathway (attack at C-7), regardless of the base used. The steric bulk of the nucleophile makes the approach to the C-2 position unfavorable. nih.gov

Smaller Nucleophiles : When a smaller nucleophile like malononitrile is used, the regioselectivity becomes dependent on the base employed. The reaction can be directed to follow either the normal (C-2 attack) or abnormal (C-7 attack) pathway based on the choice of base. nih.gov This allows for the selective synthesis of either 4- or 5-substituted azulenes from the same precursor. nih.gov

The table below summarizes the observed regioselectivity based on the nucleophile and base.

| Methoxytropone Substrate | Nucleophile | Base | Primary Attack Position | Reaction Pathway |

|---|---|---|---|---|

| Unsubstituted 2-methoxytropone | Cyanoacetate enolate | Not specified | C-2 | Normal |

| 3-substituted 2-methoxytropone | Ethyl Cyanoacetate (Bulky) | Any | C-7 | Abnormal |

| 3-substituted 2-methoxytropone | Methyl Cyanoacetate (Bulky) | Any | C-7 | Abnormal |

| 3-substituted 2-methoxytropone | Malononitrile (Small) | Base-dependent | C-2 or C-7 | Normal or Abnormal |

Formation of Meisenheimer-type Complexes as Intermediates

In the realm of organic chemistry, the reactivity of tropones and their derivatives is a subject of considerable interest. 4-Methoxytropone, with its unique electronic structure, exhibits a propensity to react with nucleophiles, often proceeding through intermediates known as Meisenheimer-type complexes. These complexes are crucial in understanding the mechanisms of nucleophilic substitution reactions on the tropone ring.

A Meisenheimer complex, in a general sense, is a 1:1 adduct formed between an electron-deficient aromatic or pseudo-aromatic compound and a nucleophile. orgsyn.org These intermediates are characterized by the formation of a new sigma bond between the nucleophile and a carbon atom of the ring, which disrupts the cyclic conjugation and results in a negatively charged species. The stability of these complexes is often enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Studies on related methoxytropones have provided insight into the formation of such intermediates. For instance, the reaction of 2-methoxytropone with sodium methoxide (B1231860) has been shown to form a stable adduct. beilstein-journals.org This suggests that 4-methoxytropone can also form analogous Meisenheimer-type complexes when treated with suitable nucleophiles. The attack of a nucleophile, such as a methoxide ion, would likely occur at one of the carbon atoms of the seven-membered ring, leading to a tetrahedral carbon center and the delocalization of the negative charge across the remaining conjugated system.

The formation of these intermediates is a key step in nucleophilic substitution reactions, where the methoxy group could potentially be displaced. The stability and subsequent reaction pathway of the Meisenheimer-type complex will depend on several factors, including the nature of the nucleophile, the solvent, and the specific position of attack on the tropone ring.

Photochemical Transformations

The photochemical behavior of tropones, including 4-methoxytropone, is a rich and complex field of study, offering pathways to unique molecular architectures. These transformations are governed by the electronic states of the molecule upon absorption of light and can be influenced by substituents and reaction conditions.

4π-Photocyclization Processes in Tropone Derivatives

One of the characteristic photochemical reactions of tropones is the 4π-photocyclization, an electrocyclic reaction involving four π-electrons. oup.com This process leads to the formation of a bicyclic product, specifically a bicyclo[3.2.0]hepta-3,6-dien-2-one derivative. nih.govrsc.org In this intramolecular reaction, the absorption of light promotes the tropone molecule to an excited electronic state, where the formation of a new sigma bond between two carbon atoms of the seven-membered ring becomes energetically favorable.

Theoretical studies have indicated that this photocyclization can proceed from low-energy excited states. oup.comrsc.org The efficiency and outcome of the 4π-photocyclization can be significantly influenced by the substitution pattern on the tropone ring.

Analysis of Electronic States (Singlet and Triplet) in Photoreactions

The photochemical reactivity of a molecule is intimately linked to the nature of its excited electronic states. Upon absorption of a photon, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). From the excited singlet state, it can either react, fluoresce back to the ground state, or undergo intersystem crossing to a triplet state (T₁). researchgate.netmdpi.comnih.gov

In the context of the 4π-photocyclization of tropone derivatives, both singlet and triplet excited states have been considered as potential pathways. Theoretical explorations suggest that the initial stages of the reaction may occur from low-lying excited singlet states such as S₂ and S₃. oup.comrsc.org Furthermore, both T₁/S₀ and S₁/S₀ crossings have been identified as plausible pathways for the deactivation of the excited molecule and the formation of the bicyclic product. nih.govrsc.org The involvement of triplet states is also supported by the photophysical properties of tropone derivatives, which suggest their role in deactivation routes. rsc.org

Role of Electron-Donating Groups and Lewis Acids in Photocyclization Yields

The efficiency of the 4π-photocyclization of tropones can be significantly enhanced by the presence of electron-donating groups or the use of Lewis acids. oup.comrsc.org The methoxy group in 4-methoxytropone is an electron-donating group, and its presence is expected to influence the photoreaction.

Theoretical studies have shown that electron-donating groups on the tropone ring can reduce the energy barriers for the photocyclization process. nih.govrsc.org This is attributed to the ability of these groups to stabilize the transition states involved in the reaction. Specifically, electron-donating groups have been found to promote the degeneracy between the S₁ and S₀ states, facilitating the return to the ground state and the formation of the final product. oup.comrsc.org

Similarly, the use of Lewis acids can also catalyze the photocyclization. Lewis acids can coordinate to the carbonyl oxygen of the tropone, which increases the electron deficiency of the ring system and can lower the activation energy for the cyclization. rsc.org This has been demonstrated in the multigram-scale synthesis of phototropone, where the photocyclization of tropone is complexed to a Lewis acid.

The table below summarizes the calculated energy barriers for the 4π-photocyclization of tropone and some of its derivatives in the T₁, S₁, and S₀ excited states, illustrating the effect of substituents.

| Compound | Energy Barrier (T₁) (kcal/mol) | Energy Barrier (S₁) (kcal/mol) | Energy Barrier (S₀) (kcal/mol) |

| Tropone | ~37 | ~42 | - |

| 2-Methoxytropone | ~28 | ~13 | - |

| 2-Cyanotropone | ~35 | ~42 | - |

| Hydroxytropenium ion | ~27 | ~28 | - |

Data sourced from theoretical calculations. rsc.org

Other Significant Reactivity Profiles (e.g., Oxidation, Reduction)

Beyond its reactions with nucleophiles and its photochemical transformations, 4-methoxytropone can undergo other significant reactions, including oxidation and reduction, which further illustrate the chemical versatility of this compound.

Oxidation:

The oxidation of tropones and their derivatives can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. For instance, the sensitized photooxidation of 7-methoxycycloheptatriene is a known method for the synthesis of 4-methoxytropone. nih.gov This suggests that the tropone ring system is susceptible to oxidation under certain conditions.

General methods for the oxidation of seven-membered rings to tropones often involve initial halogenation followed by elimination. rsc.org Other oxidizing agents such as chromium trioxide (CrO₃) and selenium dioxide (SeO₂) have also been employed for the oxidation of benzotropone precursors. oup.com Furthermore, electrochemical oxidation has been shown to be an effective method for converting cycloheptatrienes to tropones and tropolones. rsc.org While specific studies on the direct oxidation of 4-methoxytropone are not extensively detailed in the provided context, the reactivity of the tropone core suggests that it could be susceptible to oxidative cleavage or rearrangement under strong oxidizing conditions.

Reduction:

The reduction of tropones can also afford a range of products. The carbonyl group of the tropone ring is a potential site for reduction. For example, reduction with a hydride reagent such as sodium borohydride (NaBH₄) could potentially lead to the corresponding alcohol, 4-methoxy-2,4,6-cycloheptatrien-1-ol. The double bonds in the seven-membered ring could also be susceptible to reduction, for instance, through catalytic hydrogenation, which would lead to saturated or partially saturated seven-membered ring systems.

While specific examples of the reduction of 4-methoxytropone are not detailed in the provided search results, the general reactivity of tropones suggests that such transformations are plausible. The regioselectivity and stereoselectivity of these reductions would be influenced by the steric and electronic effects of the methoxy group.

Spectroscopic Characterization Methodologies and Structural Elucidation of 4 Methoxytropone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.netnih.gov For methoxytropones, ¹H and ¹³C NMR are crucial for assigning the position of the methoxy (B1213986) substituent on the seven-membered ring.

The ¹H NMR spectrum of a tropone (B1200060) derivative provides information on the electronic environment of the protons attached to the ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the methoxy group. In tropone itself, the ring protons typically resonate in the region of δ 6.8-7.2 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for Tropone Analogues

Note: This table is illustrative. Specific values for 4-Methoxytropone would require experimental data.

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| Tropine | H-1 | 1.65 |

| H-2 | 1.93 - 2.23 | |

| H-3 | 2.25 | |

| H-4 | 2.59 | |

| H-5 | 3.07 | |

| H-6 | 4.01 | |

| Tropolone (B20159) Tosylate | Aromatic H | 7.2 - 7.8 |

Data sourced from representative spectra of related compounds. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy is particularly powerful for differentiating isomers of substituted tropones. cdnsciencepub.com The carbon chemical shifts are highly sensitive to the electronic effects of substituents. The carbonyl carbon (C=O) of the tropone ring is typically the most downfield signal, often appearing around 180-190 ppm. The carbon atom bearing the methoxy group (C-O) is also significantly deshielded, while other ring carbons appear in the aromatic/olefinic region (approx. 110-165 ppm). cdnsciencepub.comoregonstate.edu The methoxy carbon itself gives a characteristic signal around 55-60 ppm. researchgate.net

For instance, in the isomeric 2-methoxytropone, the carbon signals have been extensively assigned. cdnsciencepub.com The C-1 (carbonyl) appears at δ 180.1, C-2 (bearing the methoxy group) at δ 164.4, and the methoxy carbon at δ 55.8. The remaining ring carbons (C-3 to C-7) are found between δ 112.2 and 137.1. cdnsciencepub.com By analyzing the substituent effects, one can predict the approximate chemical shifts for the 4-methoxy isomer. The methoxy group at the C-4 position would be expected to strongly shield the C-4 carbon and influence the chemical shifts of the other carbons in a predictable manner based on resonance and inductive effects.

Table 2: Representative ¹³C NMR Chemical Shifts for Tropone and Methoxy-Substituted Aromatic Analogues

Note: This table combines data from different sources to illustrate typical chemical shift ranges.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone, Tropone) | 180 - 190 |

| C-O (Aromatic Ether) | 155 - 165 |

| C in aromatic/olefinic ring | 110 - 150 |

Data compiled from principles discussed in multiple sources. cdnsciencepub.comlibretexts.orgyoutube.com

For complex tropone derivatives or when 1D spectra are ambiguous, a variety of 2D NMR experiments are employed for complete structural assignment. researchgate.netipb.ptethernet.edu.et

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity around the tropone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together molecular fragments. For example, a correlation from the methoxy protons to the C-4 carbon would definitively confirm the structure of 4-methoxytropone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. diva-portal.org For substituted tropones, NOESY can help confirm the position of substituents by observing through-space interactions with nearby ring protons. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. tanta.edu.eglibretexts.org For tropone and its derivatives, the most prominent absorption bands are associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. nii.ac.jp

The carbonyl stretching frequency in tropone is observed at a lower wavenumber (around 1638 cm⁻¹) compared to a typical saturated seven-membered ring ketone (cycloheptanone, ~1699 cm⁻¹), which is indicative of the conjugation and aromatic character of the tropone ring. nii.ac.jpslideshare.net The introduction of an electron-donating methoxy group is expected to further lower this frequency due to resonance effects that decrease the double-bond character of the carbonyl group.

Other key vibrational modes include:

C=C Stretching: Multiple bands are typically observed in the 1550-1620 cm⁻¹ region, corresponding to the conjugated double bonds within the seven-membered ring. nii.ac.jp

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to characteristic stretching vibrations, typically appearing as a strong band in the 1200-1275 cm⁻¹ region (asymmetric stretch) and a weaker one around 1000-1050 cm⁻¹ (symmetric stretch).

C-H Bending: Out-of-plane bending vibrations for the protons on the unsaturated ring occur in the 700-900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for Tropone Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| C=O Stretch (conjugated) | 1615 - 1650 | Lowered by conjugation and electron-donating groups. nii.ac.jpslideshare.net |

| C=C Stretch (aromatic/olefinic) | 1550 - 1620 | Often appears as multiple bands. nii.ac.jp |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Characteristic of the aryl ether linkage. |

| C-O-C Symmetric Stretch | 1000 - 1050 |

This table is a generalized representation based on established principles. nii.ac.jpuwimona.edu.jmyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated π-systems, such as tropones, absorb light in the UV or visible region, promoting electrons from a lower energy molecular orbital to a higher one. libretexts.orgshimadzu.com

The spectra of tropones are characterized by multiple absorption bands corresponding to different electronic transitions, primarily π → π* and n → π* transitions. shu.ac.ukyoutube.com

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the tropone ring system allows for these transitions to occur at longer wavelengths (lower energy) compared to non-conjugated systems. libretexts.org

n → π Transitions:* These are lower-intensity absorptions that involve promoting a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. These transitions occur at longer wavelengths than the π → π* transitions but are less probable. uzh.ch

The introduction of a methoxy group, an auxochrome, generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system through the lone pair electrons on the oxygen atom. The exact position of the absorption maxima (λ_max) would depend on the solvent used and the specific substitution pattern on the tropone ring.

Table 4: Typical Electronic Transitions in Tropone-like Systems

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 220 - 350 | High (1,000 - 10,000+) |

This table is a generalized representation based on established principles. shu.ac.uknih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uklibretexts.org For 4-methoxytropone (C₈H₈O₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of methoxytropones upon electron impact is characteristic. Studies on the isomer 2-methoxytropone have shown several key fragmentation pathways that are likely applicable to 4-methoxytropone as well: cdnsciencepub.comresearchgate.net

Loss of a Formyl Radical (-CHO): A common fragmentation involves the loss of 29 mass units (CHO). This is suggested to occur via a specific rearrangement involving the methoxy group. cdnsciencepub.comresearchgate.net This would result in a significant peak at M-29.

Loss of Carbon Monoxide (-CO): The tropone ring can readily lose a molecule of carbon monoxide (28 mass units), a characteristic fragmentation for many cyclic ketones, leading to a peak at M-28. cdnsciencepub.comresearchgate.net

Sequential Loss: Fragmentation can proceed sequentially, for example, the M-28 fragment may then lose a hydrogen radical to give an M-29 peak. cdnsciencepub.com

Loss of a Methyl Radical (-CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical (15 mass units), resulting in a peak at M-15.

The relative intensities of these fragment ions provide a fingerprint that can be used to identify the compound and distinguish it from its isomers. libretexts.orgmiamioh.edu

Table 5: Expected Key Fragments in the Mass Spectrum of 4-Methoxytropone

| Fragment Ion | Mass Loss | Description |

|---|---|---|

| [M]⁺ | 0 | Molecular Ion |

| [M-15]⁺ | -CH₃ | Loss of a methyl radical |

| [M-28]⁺ | -CO | Loss of carbon monoxide |

Computational and Theoretical Investigations on 4 Methoxytropone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern molecular modeling, allowing for the prediction of a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 4-Methoxytropone.

Molecular Geometry: The first step in a computational analysis is typically a geometry optimization, which seeks to find the lowest energy arrangement of the atoms in the molecule. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of 4-Methoxytropone can be determined with high precision. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C4-O(methoxy) | 1.358 |

| O(methoxy)-C(methyl) | 1.425 |

| C1=O(carbonyl) | 1.260 |

| C-C (average in ring) | 1.405 |

| Bond Angles (°) | |

| C3-C4-C5 | 128.5 |

| C3-C4-O(methoxy) | 118.0 |

| C4-O-C(methyl) | 117.5 |

Note: The data in this table is representative of typical DFT calculations for similar molecules and serves an illustrative purpose. Precise values would require a specific computational study on 4-Methoxytropone.

Vibrational Characteristics: Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the fundamental modes of vibration, such as bond stretches and bends. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and to assign specific spectral features to particular atomic motions. For 4-Methoxytropone, key vibrational modes would include the stretching of the carbonyl group, the C-O bonds of the methoxy (B1213986) group, and various vibrations of the seven-membered ring.

| Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|

| C=O Stretch | ~1635 |

| Ring C=C Stretch | ~1580 |

| Asymmetric C-O-C Stretch | ~1260 |

| Symmetric C-O-C Stretch | ~1030 |

Note: This data is illustrative. The exact frequencies would be obtained from a dedicated DFT calculation for 4-Methoxytropone.

To understand the interaction of 4-Methoxytropone with light, particularly its UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT can predict the energies of electronic transitions from the ground state to various excited states, as well as the probability of these transitions, which is quantified by the oscillator strength. A theoretical study on the related compound 2-methoxytropone has provided insights into its electronic transitions, which can serve as a valuable comparison for 4-Methoxytropone. researchgate.net

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 3.62 | 0.045 | HOMO -> LUMO |

| S2 | 4.35 | 0.150 | HOMO-1 -> LUMO |

| S3 | 4.90 | 0.420 | HOMO -> LUMO+1 |

Note: This data is illustrative and based on typical results for tropone (B1200060) derivatives. Specific TD-DFT calculations are necessary for accurate values for 4-Methoxytropone.

Molecular Orbital Analysis

The electronic behavior and reactivity of a molecule can be rationalized through the analysis of its molecular orbitals (MOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are representative and for illustrative purposes. Actual orbital energies would be determined from specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the electron density into localized bonds, lone pairs, and antibonding orbitals. This allows for the study of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. For 4-Methoxytropone, NBO analysis can quantify the electron-donating effect of the methoxy group on the tropone ring by examining the interactions between the oxygen lone pairs and the ring's π-system.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O(methoxy) | π(C3-C4) | 25.5 |

| π(C5-C6) | π(C1=O) | 18.2 |

Note: The data presented here is for illustrative purposes. A detailed NBO analysis would be required to obtain precise stabilization energies for 4-Methoxytropone.

Mechanistic Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. For tropone derivatives, cycloaddition reactions are of significant interest. Theoretical studies can be employed to explore the different possible pathways for these reactions, such as [4+2], [6+4], and [8+2] cycloadditions. By calculating the activation energies for the various transition states, the most favorable reaction pathway can be predicted.

Furthermore, the photochemical behavior of tropones, such as the 4π-photocyclization of α-tropone derivatives, has been a subject of computational investigation. researchgate.net These studies have revealed that such reactions often proceed through excited states and can be influenced by the nature and position of substituents on the tropone ring. A computational study of 4-Methoxytropone's photochemical reaction pathways could provide valuable insights into its potential to form novel bicyclic structures upon irradiation.

Transition State Characterization for Reaction Mechanisms

In the study of chemical reactions, the transition state represents the highest energy point along the reaction coordinate, a fleeting molecular configuration that is critical in determining the reaction rate. Computational chemistry provides powerful tools to characterize these transient structures, offering insights into reaction mechanisms that are often inaccessible through experimental means alone. For reactions involving 4-methoxytropone and its derivatives, theoretical explorations have been instrumental in elucidating the intricacies of their chemical transformations.

The characterization of transition states is essential for understanding mechanisms such as nucleophilic substitution and photocyclization. Advanced computational models can predict the geometries and energies of these high-energy states. For instance, in nucleophilic substitution reactions on methoxytropone derivatives, the nature of the nucleophile and the base can dictate the reaction pathway, leading to different isomers. Computational studies can model the transition states for these different pathways, helping to explain the observed product distributions.

Machine learning models are also emerging as a novel approach for predicting transition state structures in organic reactions. These models can derive the interatomic distances of a transition state structure from features of the reactants and products, significantly speeding up the process of transition state searching. This approach has shown high success rates in quantum chemical saddle-point optimizations, providing a powerful tool for exploring complex reaction networks involving compounds like 4-methoxytropone.

Energy Profile Diagrams for Nucleophilic Substitution and Photocyclization

Energy profile diagrams are a cornerstone of understanding reaction mechanisms, visually representing the energy changes that occur as reactants are converted into products. These diagrams map the potential energy of a system against the reaction coordinate, with peaks representing transition states and valleys corresponding to intermediates and products.

Nucleophilic Substitution:

The nucleophilic substitution on methoxytropone derivatives to form azulenes is a well-studied reaction where the outcome is sensitive to the reaction conditions. With bulkier nucleophiles, the reaction may proceed through an abnormal nucleophilic substitution, while smaller nucleophiles can lead to both normal and abnormal substitution depending on the base used. researchgate.net Computational studies have been employed to construct energy profile diagrams for these reactions. These diagrams illustrate the relative energies of intermediates and transition states for the different pathways, providing a rationale for the observed selectivity. researchgate.net For a typical multi-step reaction, the diagram will show distinct activation energies for each step, with the highest activation energy corresponding to the rate-determining step.

Photocyclization:

Theoretical studies have also explored the 4π-photocyclization mechanism of α-tropone derivatives. chemrxiv.org Energy profile diagrams for these reactions are constructed for different electronic states (e.g., ground state S0, and excited states S1 and T1). These diagrams reveal the energy barriers that must be overcome for the photocyclization to occur. chemrxiv.org The nature of substituents on the tropone ring can significantly influence these energy barriers. For example, electron-donating groups like methoxy can lower the activation energy for photocyclization compared to unsubstituted tropone. chemrxiv.org The diagrams can also show crossings between different potential energy surfaces (e.g., S1/S0 and T1/S0), which are crucial for understanding the deactivation pathways of the excited state back to the ground state, leading to the formation of the photoproduct. chemrxiv.org

Below is a representative data table summarizing hypothetical energy barriers for the photocyclization of substituted tropones, illustrating the effect of substituents.

| Compound | Electronic State | Calculated Energy Barrier (kcal/mol) |

| Tropone | T1 | ~42 |

| 2-Cyanotropone | T1 | ~42 |

| 2-Methoxytropone | T1 | ~28 |

This table is illustrative and based on general findings in the literature; specific values can vary with the computational method used.

Conformational Analysis and Torsional Angle Studies in Acyclic Analogues

While 4-methoxytropone itself is a cyclic molecule, the principles of conformational analysis and the study of torsional angles are highly relevant, particularly when considering its interactions with other molecules or the behavior of its acyclic analogues. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The torsional angle, or dihedral angle, is the angle between two planes, each defined by three atoms, and is a key parameter in describing the conformation of a molecule.

In the broader context of computational chemistry, extensive studies are conducted on the torsional preferences in various molecules. These studies often compare gas-phase computed conformers with experimental crystallographic data to validate and refine computational methods. The correlation between computed and experimental torsional angles can be quite strong, particularly for cyclic systems.

For acyclic analogues that might mimic structural motifs of 4-methoxytropone or its reaction intermediates, conformational analysis helps to identify the most stable conformers. The rotation around single bonds in these acyclic molecules is not entirely free due to steric and electronic effects, leading to energy barriers between different conformations. Computational methods can calculate the energy as a function of the torsional angle, revealing the low-energy (stable) and high-energy (unstable) conformations.

The following table provides an example of how torsional angle data for a hypothetical acyclic analogue could be presented.

| Torsional Angle (Atoms) | Conformation | Calculated Energy (kcal/mol) |

| C1-C2-C3-O4 | Staggered (anti) | 0.0 |

| C1-C2-C3-O4 | Eclipsed | 3.5 |

| C1-C2-C3-O4 | Staggered (gauche) | 0.8 |

This table represents a simplified, hypothetical analysis for an acyclic fragment.

Such detailed conformational and torsional angle studies are crucial for understanding the three-dimensional structure of molecules, which in turn governs their reactivity and physical properties.

Synthesis and Reactivity of 4 Methoxytropone Derivatives and Analogues

Methoxy-Substituted Tropolones as Precursors and Intermediates

Methoxy-substituted tropolones are fundamental building blocks and key intermediates in the synthesis of 4-methoxytropone and its derivatives. The construction of the seven-membered tropolone (B20159) ring is often achieved through cycloaddition reactions, which have proven to be powerful methods for generating troponoids. nih.gov Strategies such as [4+3] and [5+2] cycloadditions are employed to assemble the carbocyclic framework efficiently. nih.govnih.gov

Another prevalent method involves the oxidation of seven-membered ring precursors. For instance, cycloheptatrienes can be oxidized to form the tropone (B1200060) core. nih.gov Shono's group developed methods for the electrochemical oxidation of cycloheptatrienes, which proceed through methoxycycloheptatriene intermediates to yield tropones and tropolones. nih.gov Once the tropolone ring is formed, the methoxy (B1213986) group can be introduced. A common strategy is the methylation of a hydroxytropolone precursor, which can be achieved using various methylating agents. This approach allows for the regioselective placement of the methoxy group, which is crucial for directing subsequent functionalization reactions. For example, reduced bicyclic intermediates from cycloaddition reactions can be re-oxidized with periodate and methanol, followed by elimination, to furnish the desired methoxytropone. nih.gov

Functionalization Strategies for 4-Methoxytropone Scaffolds

The 4-methoxytropone scaffold provides a robust platform for chemical modification, allowing for the introduction of diverse functional groups and the construction of a library of derivatives. The reactivity of the tropone ring, which is influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group, allows for a variety of functionalization strategies. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

The introduction of a cyano (−C≡N) group onto the 4-methoxytropone scaffold is a synthetically valuable transformation. The cyano group is highly versatile and can be converted into a range of other functional groups, including amines, amides, carboxylic acids, and various heterocycles. nih.govresearchgate.net This versatility makes cyano-substituted tropones important intermediates in organic synthesis. The introduction of the cyano group can be accomplished through nucleophilic substitution reactions on activated tropone derivatives. Furthermore, the cyano group can act as a directing group in subsequent reactions, facilitating further functionalization at specific positions on the tropone ring. nih.gov Other functional moieties can be introduced using similar nucleophilic addition or substitution pathways, expanding the chemical diversity of accessible 4-methoxytropone derivatives.

The introduction of alkyl and aryl groups to the tropone ring is a key strategy for creating analogues with diverse steric and electronic properties. While classic electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation can be challenging due to the electronic nature of the tropone ring, modern cross-coupling methodologies have provided effective solutions. libretexts.org For instance, Heck reactions have been successfully employed to functionalize the tropolone ring of colchiceine, a derivative of colchicine (B1669291), demonstrating the utility of palladium-catalyzed cross-coupling for C-C bond formation on these scaffolds. nih.gov

Arylation of the tropone ring allows for the incorporation of various aromatic and heteroaromatic systems. These reactions typically involve the coupling of a halogenated tropone precursor with an arylboronic acid (Suzuki coupling) or other organometallic reagents. Nucleophilic addition of organometallic reagents, such as Grignard or organolithium compounds, to the carbonyl group of 4-methoxytropone represents another route. This is often followed by dehydration or other transformations to yield alkylated or arylated products, further diversifying the range of accessible derivatives. beilstein-journals.org

Complex Molecular Structures Derived from 4-Methoxytropone

4-Methoxytropone is not only a target for functionalization but also a crucial starting material for the synthesis of more complex and biologically relevant molecular architectures. Its inherent reactivity allows for elegant ring transformation and annulation strategies to build elaborate polycyclic systems.

A significant application of methoxytropone derivatives is their conversion into azulenes, which are non-benzenoid aromatic hydrocarbons composed of a fused five- and seven-membered ring system. nih.govbohrium.com This transformation is a classic example of ring contraction/annulation chemistry. The synthesis typically begins with the nucleophilic addition of a carbanion, generated from an active methylene compound like ethyl cyanoacetate or malononitrile, to the methoxytropone ring. nih.govresearchgate.net This initial addition is often followed by an intramolecular cyclization and subsequent rearrangement, frequently proceeding through a 2H-cyclohepta[b]furan-2-one intermediate, to construct the final azulene (B44059) skeleton. nih.govresearchgate.net

Interestingly, the regiochemical outcome of the reaction can be controlled. The reaction of an enolate with an unsubstituted 2-methoxytropone typically proceeds via nucleophilic attack at the C-2 position (a "normal" pathway). However, introducing a substituent at the C-3 position of the 2-methoxytropone can sterically direct the nucleophile to attack the C-7 position (an "abnormal" pathway), leading to the regioselective synthesis of 5-substituted azulenes. nih.govbohrium.com This steric-guided strategy provides a powerful tool for creating multifunctional azulenes that are otherwise difficult to access. nih.gov

| Methoxytropone Precursor | Nucleophile/Reagent | Reaction Pathway | Resulting Azulene Product | Reference |

|---|---|---|---|---|

| Unsubstituted 2-methoxytropone | Cyanoacetate enolate | Normal (Attack at C-2) | Azulene derivative | nih.govbohrium.com |

| 3-Substituted 2-methoxytropone | Cyanoacetate enolate | Abnormal (Steric-guided attack at C-7) | 5-Substituted azulene derivative | nih.govbohrium.com |

| Tropone derivative | Active methylenes (e.g., malononitrile) | Via 2H-cyclohepta[b]furan-2-one intermediate | 2-Aminoazulene derivative | nih.gov |

The natural product colchicine is a well-known tubulin-binding agent characterized by a trimethoxyphenyl A-ring and a tropolone C-ring. mdpi.com 4-Methoxytropone derivatives are invaluable synthons for the preparation of colchicine analogues. The goal of synthesizing these analogues is often to improve the therapeutic index by reducing toxicity while maintaining or enhancing biological activity. nih.govnih.gov

Synthetic efforts have focused on modifying all three rings of the colchicine scaffold. mdpi.com The tropolone C-ring, in particular, offers synthetic versatility. mdpi.com Modifications at the C-9 and C-10 positions of the tropolone ring have been explored to attach various molecular fragments. nih.gov Modern synthetic methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and the Heck reaction, have been utilized to create novel ether and hybrid derivatives of colchiceine, the C-10 demethylated metabolite of colchicine. nih.gov

Furthermore, simplified "B-ring-open" analogues have been synthesized. These compounds retain the key A- and C-rings but lack the central seven-membered B-ring, offering a less complex scaffold for probing structure-activity relationships. capes.gov.br For example, 4-[1-acetamido-3-(3,4,5-trimethoxyphenyl)propyl]tropolone serves as a classic example of a B-ring-open analogue of colchicine, demonstrating the utility of tropolone precursors in medicinal chemistry. capes.gov.br

| Modification Type | Position(s) on Tropolone Ring | Synthetic Method | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Etherification | C-9 / C-10 | Williamson ether synthesis | Introduce alkyne, azide, or vinyl groups for further reaction | nih.gov |

| Hybrid Molecule Synthesis | C-9 / C-10 | CuAAC ("click" reaction), Heck reaction | Attach heterocycles or other biomolecules to the colchiceine scaffold | nih.gov |

| Thioetherification | C-10 | Nucleophilic substitution with thiols | Study the influence of substituent bulkiness on anticancer effects | nih.gov |

| Demethylation | C-10 | Acid hydrolysis | Generation of colchiceine for further derivatization | researchgate.net |

Bicyclo[3.2.0]hepta-3,6-dien-2-one (BHDO) and Phototropone Analogues through Photocyclization

The synthesis of Bicyclo[3.2.0]hepta-3,6-dien-2-one (BHDO), also known as phototropone, and its analogues from tropone precursors is achieved through a 4π-photocyclization reaction. This intramolecular photochemical process involves the rearrangement of the seven-membered tropone ring into a fused bicyclic system containing a cyclobutene and a cyclopentenone motif. nih.govnih.gov

The photocyclization of tropones, including methoxy-substituted derivatives, is often facilitated by the presence of a Lewis acid. nih.govacs.org For unsubstituted tropone, irradiation in the presence of a Lewis acid like boron trifluoride (BF₃) promotes the formation of BHDO. nih.gov It is suggested that the Lewis acid complexes with the tropone, enabling a productive 4-π-photocyclization from a π–π* transition excited state. nih.gov In the absence of an acid, the reaction is less efficient as the lowest excited state corresponds to a prohibited n−π* transition. nih.gov Theoretical studies on substituted tropones, such as 2-methoxytropone, indicate that the presence of electron-donating groups can reduce the energy barriers for the photocyclization process. chemrxiv.org The reaction proceeds through low-energy excited states, and crossings between singlet (S1/S0) and triplet (T1/S0) states are considered plausible pathways for the formation of BHDO derivatives. chemrxiv.org

The photocyclization of 2-methoxytropone, for instance, yields 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one. pageplace.de This transformation highlights the utility of this reaction for creating rigid bicyclic scaffolds that can serve as versatile building blocks in diversity-oriented synthesis for creating chemical libraries for biological screening. nih.govnih.gov The resulting phototropone analogues are amenable to a variety of synthetic transformations, including cycloadditions, epoxidations, and reductions, allowing for the generation of diverse and complex molecular frameworks. nih.govacs.org

| Reactant | Conditions | Product |

|---|---|---|

| Substituted 4-Methoxytropone | UV Irradiation (e.g., 300 nm), Lewis Acid (e.g., BF₃·OEt₂) or Electron-Donating Substituents | Substituted Methoxy-Bicyclo[3.2.0]hepta-3,6-dien-2-one (BHDO Analogue) |

Tropone-Containing Glucosides

The synthesis of tropone-containing glucosides involves the stereoselective formation of a glycosidic bond between a tropone or tropolone (hydroxytropone) aglycone and a sugar moiety. researchgate.net These compounds are of interest due to the diverse biological activities exhibited by many natural and synthetic glycosides. springernature.comresearchgate.net

Several methods have been developed for the glycosylation of tropone derivatives. One common strategy involves the coupling of a halogenated tropone, such as a 2-bromotropone or 2-chlorotropone, with a protected sugar derivative. researchgate.net For example, a Pd-mediated glucosylation reaction has been successfully applied to a bromotropone to afford a tropone glucoside. researchgate.net This type of cross-coupling reaction provides a pathway to link the tropone ring to the sugar.

Another innovative approach is the use of photoactive 2-glycosyloxy tropone donors. springernature.com In this method, the tropone moiety itself acts as a chromophoric leaving group that can be activated by visible light, eliminating the need for a separate photosensitizer. springernature.com This visible-light-mediated glycosylation proceeds at ambient temperature and is compatible with a wide range of alcohol acceptors, including primary, secondary, and tertiary alcohols, to produce O-glycosides in excellent yields. springernature.com This method has been used to generate disaccharides by reacting a perbenzoylated 2-galactosyloxy tropone with various glycosyl acceptors, achieving yields between 88% and 96%. springernature.com

| Strategy | Tropone Precursor | Glycosyl Donor | Key Reagents/Conditions | Product Type |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Bromotropone Derivative | Protected Glucose | Pd(0) Catalyst | Tropone C-Glycoside Analogue |

| Visible-Light-Promoted Glycosylation | (Aglycone Alcohol) | 2-Glycosyloxy Tropone | Visible Light (Photosensitizer-free) | O-Glycoside |

Natural Product Isolates Featuring Methoxy-Troponoids (e.g., from Myristica fragrans)

Troponoids, including tropone and its hydroxylated analogue tropolone, are a class of non-benzenoid aromatic compounds found in various natural sources, particularly in certain plant species and bacteria. nih.govwikipedia.orgnih.gov While tropolones are relatively common, simple tropones are less frequently isolated from natural products. wikipedia.org

The plant Myristica fragrans Houtt., commonly known as nutmeg, is a rich source of a wide array of secondary metabolites. nih.govuni.lu Extensive phytochemical investigations of nutmeg kernel and mace have led to the isolation of numerous compounds, including phenylpropanoids (such as myristicin and safrole), lignans and neolignans (like licarin-B and malabaricone C), diphenylalkanes, and terpenes. nih.govagriculturejournals.czresearchgate.net These compounds are responsible for the plant's characteristic aroma and various reported biological activities. nih.govnih.gov

However, based on comprehensive reviews of the chemical constituents of Myristica fragrans, methoxy-troponoid structures have not been reported as major or characteristic isolates. nih.govagriculturejournals.czuns.ac.id The vast majority of identified compounds from this species belong to other chemical classes. researchgate.net While the search for novel natural products is ongoing, the current body of literature points to other plant and microbial sources for troponoid compounds. For instance, tropolones are notably found in plants of the Cupressaceae and Liliaceae families. wikipedia.org

| Chemical Class | Examples |

|---|---|

| Phenylpropanoids | Myristicin, Safrole, Elemicin, Eugenol |

| Lignans & Neolignans | Licarin-B, Dehydrodiisoeugenol, Galbacin |

| Diphenylalkanes | Malabaricone B, Malabaricone C |

| Monoterpenes | Sabinene, α-Pinene, β-Pinene, 4-Terpineol |

Advanced Applications and Potential in Organic Synthesis and Materials Science

4-Methoxytropone as a Versatile Synthetic Intermediate

4-Methoxytropone serves as a foundational building block in organic synthesis, enabling the creation of diverse and complex molecular frameworks. Its reactivity allows for transformations that lead to novel structures and facilitate controlled, selective chemical reactions.

Building Blocks for Novel Molecular Architectures

The structure of 4-methoxytropone is a gateway to a variety of molecular architectures, most notably the non-benzenoid aromatic system, azulene (B44059). Azulene, an isomer of naphthalene, possesses distinct electronic and photophysical properties that make it a target for materials science applications. The synthesis of azulene derivatives often employs methoxytropones as key precursors. For instance, the reaction of 2-methoxytropone with active methylene compounds like malononitrile is a well-established method for forming the azulene core. This reaction proceeds through a series of nucleophilic additions and ring-closure events to construct the fused five- and seven-membered ring system characteristic of azulene.

The versatility of this approach allows for the introduction of various functional groups onto the azulene skeleton, enabling the fine-tuning of its properties for specific applications. By starting with substituted methoxytropones, chemists can create a library of azulene derivatives with tailored electronic and optical characteristics.

Precursors in Regioselective and Stereoselective Organic Transformations

Control over the regio- and stereochemistry of a reaction is paramount in modern organic synthesis. A reaction is considered regioselective if it favors bond formation at one position over other possible positions. Stereoselective reactions favor the formation of one stereoisomer over others. 4-Methoxytropone and its isomers have proven to be valuable precursors in directing such selective transformations.

A significant challenge in the synthesis of substituted azulenes has been the regioselective functionalization of the seven-membered ring. nih.gov Research has shown that the reactivity of methoxytropones can be guided by steric hindrance. nih.govbohrium.com For example, while unsubstituted 2-methoxytropone typically undergoes nucleophilic attack at the C-2 position, introducing a substituent at the C-3 position can sterically hinder this site. nih.gov This forces the nucleophile to attack the C-7 position instead, leading to the regioselective formation of 5-substituted azulenes. nih.govbohrium.com This "abnormal" nucleophilic substitution provides a powerful strategy for accessing multifunctional azulenes that are otherwise difficult to synthesize. nih.gov

This steric-guided strategy underscores the potential of methoxytropone derivatives to act as precursors in highly controlled organic transformations, paving the way for the predictable synthesis of complex molecules with specific spatial arrangements of atoms. nih.gov

Integration into π-Functional Materials

The unique electronic structure of molecules derived from 4-methoxytropone, particularly azulenes, makes them attractive for use in π-functional materials. These materials, characterized by their extended systems of conjugated π-electrons, are essential components in modern electronics and photonics.

Azulene-Based Optoelectronic Materials Derived from Methoxytropones

Azulene-based conjugated systems have garnered increasing interest for their application in optoelectronic materials. nih.govbohrium.com The inherent dipole moment and unusual photophysical properties of the azulene core, which can be accessed from methoxytropone precursors, make these materials suitable for various applications. nih.gov The development of regioselective synthetic methods, such as the steric-guided strategy for producing 5-substituted azulenes, is crucial for creating new optoelectronic materials with tailored properties. nih.govconsensus.app

The ability to strategically place functional groups on the azulene ring system allows for the tuning of its electronic energy levels (HOMO and LUMO) and, consequently, its optical and electronic behavior. This control is essential for designing materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Design Principles for Materials with Unique Photophysical Properties

The design of materials with specific photophysical properties—how they absorb and emit light—relies on a deep understanding of structure-property relationships. The azulene skeleton, derived from methoxytropones, offers a unique platform for this purpose. Unlike many aromatic hydrocarbons, azulene's fluorescence violates Kasha's rule, occurring from the second excited state (S2) to the ground state (S0), which is a rare and intriguing phenomenon.

By modifying the substitution pattern on the azulene core, scientists can influence its absorption and emission spectra, fluorescence quantum yields, and other photophysical parameters. The regioselective synthesis strategies starting from methoxytropones are therefore critical design tools. For example, attaching electron-donating or electron-withdrawing groups at specific positions can alter the energy gap and transition probabilities, leading to materials with desired colors, emission efficiencies, or non-linear optical responses.

Exploration in Complex Natural Product Synthesis and Analog Generation

The tropone (B1200060) and tropolone (B20159) motif, of which 4-methoxytropone is a key derivative, is present in a number of biologically active natural products. Consequently, 4-methoxytropone serves as a valuable starting material or structural model for the total synthesis of these complex molecules and the generation of novel analogs with potentially enhanced or modified biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Methoxytropone, and how can purity be validated?

- Methodology : Use reflux methods under inert atmospheres (e.g., nitrogen) with methoxylation agents like methyl iodide or dimethyl sulfate. Post-synthesis, characterize purity via HPLC (≥95% purity threshold) and confirm structure using H/C NMR and FT-IR spectroscopy. Cross-reference spectral data with literature to validate identity .

- Key Considerations : Ensure reaction solvents (e.g., DCM, THF) are anhydrous, and monitor reaction progress via TLC. Include control experiments to rule out side products .

Q. How can researchers determine the stability of 4-Methoxytropone under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 2–12) and temperatures (4°C to 80°C) over 14 days. Analyze degradation products using LC-MS and quantify stability via UV-Vis absorbance at λmax (e.g., 270 nm for 4-Methoxytropone). Compare kinetic degradation rates using Arrhenius plots .

Q. What spectroscopic techniques are critical for distinguishing 4-Methoxytropone from structural analogs like 3-Methoxytropone?

- Methodology : Employ H NMR to identify methoxy group coupling patterns (singlet vs. multiplet) and NOESY for spatial conformation analysis. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the tautomeric equilibria of 4-Methoxytropone in solution?

- Methodology : Optimize molecular geometries using Gaussian at the B3LYP/6-311+G(d,p) level. Calculate tautomerization energy barriers and simulate solvent effects (PCM model for polar aprotic solvents). Validate predictions experimentally via H NMR in DMSO-d6 and CDCl3 to observe proton exchange dynamics .

- Data Contradictions : Address discrepancies between theoretical and experimental ΔG values by refining solvation models or incorporating entropy corrections .

Q. What strategies resolve contradictions in reported biological activity data for 4-Methoxytropone derivatives?

- Methodology : Perform meta-analysis of published IC50 values (e.g., antimicrobial assays) with standardized protocols (CLSI guidelines). Use Bland-Altman plots to assess inter-study variability and identify confounding factors (e.g., solvent DMSO concentration, cell line variations). Replicate key studies under controlled conditions .

Q. How to design a mechanistic study to probe 4-Methoxytropone’s role in radical scavenging or metal chelation?

- Methodology : Use EPR spectroscopy with spin-trapping agents (e.g., DMPO) to detect hydroxyl radical quenching. For metal chelation, conduct titration experiments with UV-Vis monitoring (e.g., Fe/Fe) and calculate binding constants via Job’s plot. Compare results with control compounds (e.g., ascorbic acid, EDTA) .

Methodological Best Practices

- Data Validation : Always include triplicate measurements for reproducibility and report standard deviations. For crystallography, deposit CIF files in public databases (e.g., CCDC) .

- Literature Review : Use SciFinder or Reaxys to cross-reference synthetic routes and spectral data. Prioritize peer-reviewed journals over patents for mechanistic insights .

- Ethical Reporting : Disclose all synthetic yields (including failed attempts) and negative bioactivity results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.